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Triphenylsulfonium triflate - 66003-78-9

Triphenylsulfonium triflate

Catalog Number: EVT-1649636
CAS Number: 66003-78-9
Molecular Formula: C19H15F3O3S2
Molecular Weight: 412.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Triphenylsulfonium Triflate is a widely used photoacid generator (PAG) in scientific research, particularly in the field of lithography. [, , , , , , ] Its primary role is to generate a strong acid upon exposure to radiation, typically ultraviolet (UV) or electron beam (EB), which then catalyzes chemical reactions within the resist material. [, , , , , , ] This acid-catalyzed reaction forms the basis of chemically amplified resists, enabling high sensitivity and resolution patterning in lithography. [, , , , , , , ]

Future Directions
  • Designing Novel PAGs: Research efforts could focus on developing new Triphenylsulfonium Triflate derivatives with improved properties such as higher sensitivity, lower outgassing, and better LER performance. [] This includes exploring different sulfonium cations and anions to fine-tune the properties of the resulting PAG. []
  • Understanding Resist Chemistry: Further investigation is required to gain a deeper understanding of the interactions between Triphenylsulfonium Triflate and the resist polymer matrix during acid generation and subsequent chemical reactions. [, , ] This includes studying the effects of polymer structure, acid diffusion, and base quencher concentration on resist performance. [, , , , ]
  • Exploring New Applications: The unique properties of Triphenylsulfonium Triflate can be leveraged to explore its potential applications beyond traditional lithography, such as in the development of new functional materials, controlled drug delivery systems, and surface modification techniques. [, , ]

Bis(4-tert-butylphenyl)iodonium Perfluoro-1-butanesulfonate (TBI-Nf)

Relevance: TBI-Nf's relevance stems from its comparison with both Triphenylsulfonium triflate and TBI-Tf . It highlights how modifying the anion in PAGs can alter the generated photoacid, potentially affecting resist performance parameters like sensitivity and resolution. The choice between triflate and perfluoro-1-butanesulfonate anions might depend on the specific resist formulation and desired lithographic outcome.

Triphenylsulfonium Perfluoro-1-butanesulfonate (TPS-Nf)

Relevance: TPS-Nf allows a direct comparison of the triflate (in Triphenylsulfonium triflate) and perfluoro-1-butanesulfonate anions while keeping the triphenylsulfonium cation constant [, ]. This comparison can help elucidate the influence of anion structure on PAG properties like photosensitivity, absorbance, and the specific acid generated, all crucial factors in resist performance.

Diphenyliodonium Triflate

Relevance: This compound provides another example of a PAG generating triflic acid, highlighting the importance of this specific acid in chemically amplified resists. Compared to Triphenylsulfonium triflate, the variation lies in the cationic component. This difference might lead to variations in their outgassing behavior during lithographic processes .

Diphenyliodonium Nonaflate

Relevance: Similar to Triphenylsulfonium triflate, this compound acts as a PAG, highlighting the diversity in PAG structures while achieving the shared goal of acid generation. Its comparison with diphenyliodonium triflate and triphenylsulfonium triflate provides insights into how changes in both the cationic and anionic components of PAGs can influence their outgassing behavior , a critical factor in EUV lithography.

Diphenyltrimethylsilylmethylsulfonium Triflate (I)

Compound Description: Diphenyltrimethylsilylmethylsulfonium triflate (I) is a novel sulfonium PAG designed to incorporate organosilanes into EUV photoresists . This compound can undergo a base-catalyzed silyl group transfer reaction.

Relevance: Compound (I) is structurally related to Triphenylsulfonium triflate but incorporates a trimethylsilylmethyl group on the sulfonium center. This modification aims to enhance the sensitivity of EUV resists. The study highlights that while Compound (I) can improve sensitivity, it might compromise line width roughness (LWR) compared to Triphenylsulfonium triflate .

Diphenyl-methylsulfonium Triflate (II)

Compound Description: Diphenyl-methylsulfonium triflate (II) is formed from the base-catalyzed silyl group transfer reaction of compound (I) .

Relevance: Compound (II) demonstrates how structural modifications to PAGs, like the removal of the trimethylsilyl group from compound (I), can influence their reactivity and stability. Its comparison with Triphenylsulfonium triflate contributes to understanding structure-property relationships in PAG design for EUV lithography .

Cyclopropyldiphenylsulfonium Triflate

Compound Description: This compound is a photoacid generator designed with a cyclopropyl group to reduce absorbance at 193 nm and induce a photobleaching effect .

Relevance: The compound highlights a structural modification strategy for PAGs like Triphenylsulfonium triflate to improve their performance in 193 nm lithography. Replacing a phenyl group with a cyclopropyl group aims to enhance the resolution of the resist by promoting photobleaching and reducing unwanted absorbance .

5-Norbornene-2,3-dicarboximidyl Trifluoromethanesulfonate (NDIT)

Relevance: NDIT, along with other PAGs like triphenylsulfonium triflate (TPST) and bis(p-ter-butylphenyl)iodonium triflate (BTIT), was studied for its performance in ArF photoresists . The study highlights the importance of PAG selection for achieving desirable development profiles, contrast, and ultimately, the resolution and depth of focus (DOF) latitude of the resist.

Pinanediol Monosulfonates

Compound Description: This category includes pinanediol tosylate (PiTs), pinanediol 4-fluorobenzenesulfonate (Pi1F), and pinanediol 4-trifluoromethylbenzenesulfonate (Pi3F) studied as acid amplifiers in EUV resists .

Relevance: While not structurally similar to Triphenylsulfonium triflate, pinanediol monosulfonates play a crucial role in acid generation. They can enhance or reduce acid yield depending on their structure, showcasing an alternative approach to improving the sensitivity of EUV resists. The research highlights the importance of understanding electron transfer processes involving these compounds and PAGs like Triphenylsulfonium triflate to optimize acid production in EUV lithography .

Source and Classification

Triphenylsulfonium triflate is classified as a sulfonium salt and is not found in nature. It is synthesized through specific chemical reactions involving triphenylsulfoxide and triflic anhydride. The compound is primarily utilized in photochemistry and organic synthesis due to its unique properties as a photoacid generator.

Synthesis Analysis

Methods and Technical Details

The synthesis of triphenylsulfonium triflate can be achieved through a two-step reaction or a more efficient one-step reaction. The two-step method typically involves the use of Grignard reagents, but this approach has limitations, including poor yields and the necessity for excess reagents .

A more effective one-step synthesis method involves the reaction of triphenylsulfoxide with triflic anhydride. The reaction can be summarized as follows:

Triphenylsulfoxide+Triflic anhydrideTriphenylsulfonium triflate+Triflic acid\text{Triphenylsulfoxide}+\text{Triflic anhydride}\rightarrow \text{Triphenylsulfonium triflate}+\text{Triflic acid}

In practice, the process includes dissolving triphenylsulfoxide in a suitable solvent (such as dichloromethane), followed by the slow addition of triflic anhydride under controlled conditions. The resulting mixture is stirred, allowing for the formation of triphenylsulfonium triflate, which can be isolated through precipitation techniques .

Molecular Structure Analysis

Structure and Data

Triphenylsulfonium triflate has a distinct molecular structure characterized by its bulky triphenylsulfonium cation (Ph3S+\text{Ph}_3\text{S}^+) and the highly acidic trifluoromethanesulfonate anion (CF3SO3\text{CF}_3\text{SO}_3^-). The structural formula can be represented as:

C18H15F3O3S\text{C}_{18}\text{H}_{15}\text{F}_3\text{O}_3\text{S}

Key structural features include:

  • A weak S-O bond that is susceptible to cleavage upon light exposure.
  • A maximum absorption wavelength (λmax\lambda_{\text{max}}) at 233 nm, which is critical for its function as a photoacid generator .
Chemical Reactions Analysis

Reactions and Technical Details

Upon exposure to ultraviolet light, the weak bond between sulfur and oxygen in triphenylsulfonium triflate breaks, leading to the generation of triflic acid and the triphenylsulfonium cation:

Triphenylsulfonium triflatelightTriflic acid+Triphenylsulfonium cation\text{Triphenylsulfonium triflate}\xrightarrow{\text{light}}\text{Triflic acid}+\text{Triphenylsulfonium cation}

This reaction initiates various polymerization processes, where triflic acid acts as a catalyst, promoting the formation of polymers with desired properties. The generated cation can also participate in further organic reactions, such as alkylation or cyclization .

Mechanism of Action

Process and Data

The mechanism by which triphenylsulfonium triflate functions involves the following steps:

  1. Light Absorption: Upon exposure to light, the S-O bond in the molecule absorbs energy.
  2. Bond Cleavage: This energy leads to the cleavage of the S-O bond, generating a strong Brønsted acid (triflic acid) and a positively charged triphenylsulfonium ion.
  3. Initiation of Reactions: The generated triflic acid catalyzes polymerization reactions or other transformations in organic synthesis.

This mechanism allows for precise control over chemical processes, making it valuable in applications like electron beam lithography and organic light-emitting diodes .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: 366.45 g/mol
  • Melting Point: 133-137 °C
  • Appearance: White solid or crystalline form.

Chemical Properties

  • Solubility: Soluble in organic solvents such as dichloromethane.
  • Reactivity: Acts as a strong Lewis acid; facilitates various organic reactions including polymerizations and alkylations.
  • Hazards: Classified as irritant; requires proper handling precautions due to potential respiratory effects .
Applications

Triphenylsulfonium triflate has several significant scientific uses:

  • Photoacid Generator: Primarily used in photolithography for producing patterns on semiconductor wafers.
  • Organic Synthesis: Utilized as a catalyst in various organic transformations, including C-C bond formations.
  • Material Science: Explored for applications in creating light-emitting polymers for organic light-emitting diodes (OLEDs) and high-performance materials like supercapacitors .
  • Electron Beam Lithography: Employed in synthesizing copolymers that serve as photoacid generators for advanced lithographic techniques .

The versatility of triphenylsulfonium triflate makes it an essential compound in modern chemistry and materials science. Its ability to initiate reactions under controlled conditions allows researchers to develop innovative materials with tailored properties for diverse applications.

Properties

CAS Number

66003-78-9

Product Name

Triphenylsulfonium triflate

IUPAC Name

trifluoromethanesulfonate;triphenylsulfanium

Molecular Formula

C19H15F3O3S2

Molecular Weight

412.4 g/mol

InChI

InChI=1S/C18H15S.CHF3O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)8(5,6)7/h1-15H;(H,5,6,7)/q+1;/p-1

InChI Key

FAYMLNNRGCYLSR-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-]

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